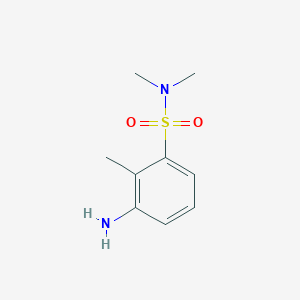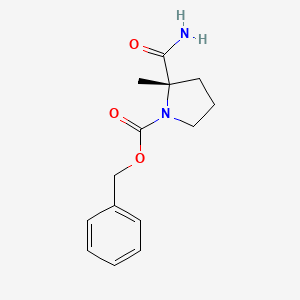![molecular formula C11H14O4 B3183790 Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 103258-64-6](/img/structure/B3183790.png)
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate
概要
説明
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
化学反応の分析
Types of Reactions
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is ethyl 2-[4-(carboxymethyl)phenoxy]acetate.
Reduction: The major product is ethyl 2-[4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Depending on the substituent, various substituted phenoxyacetates can be formed.
科学的研究の応用
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-[4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .
類似化合物との比較
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be compared with other similar compounds, such as:
Phenoxyacetic acid: Lacks the ethyl ester and hydroxymethyl groups, making it less versatile in certain applications.
Ethyl 2-[4-(methoxymethyl)phenoxy]acetate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can alter its reactivity and biological activity.
Ethyl 2-[4-(chloromethyl)phenoxy]acetate: Contains a chloromethyl group, making it more reactive in substitution reactions.
特性
CAS番号 |
103258-64-6 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
ethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChIキー |
LKOAIGPTJQFKBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CO |
正規SMILES |
CCOC(=O)COC1=CC=C(C=C1)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)








amino}pyrimidin-5-yl)boronic acid](/img/structure/B3183799.png)




